molecular formula C8H7ClN2S B2432869 3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole CAS No. 1025353-98-3

3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole

Cat. No.: B2432869
CAS No.: 1025353-98-3
M. Wt: 198.67
InChI Key: GPJDVJRMHQFPBL-UHFFFAOYSA-N
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Description

Thiophene-based compounds, such as those containing a 5-chlorothiophen-2-yl group, are a significant class of heterocyclic compounds. They have diverse applications in medicinal chemistry and material science due to their wide range of therapeutic properties .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The exact molecular structure of “3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole” would need to be determined through methods such as X-ray crystallography.


Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions. For instance, they can undergo carbon–carbon bond formation using transition metal catalysis through C–S bond cleavage .

Scientific Research Applications

Antimicrobial Studies

1-(3-Chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, synthesized from 3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole, has been explored for antimicrobial properties. This compound was analyzed using X-ray diffraction studies, revealing its potential in microbial inhibition (Prabhudeva et al., 2017).

Antioxidant Agents

Derivatives of this compound, specifically (E)-3-(3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-(substituted)prop-2-en-1-ones, have been synthesized and evaluated as potent antioxidants. Their effectiveness was confirmed through in vitro studies and molecular docking, showcasing their potential as antioxidant agents (Prabakaran et al., 2021).

Fluorescent Properties

Pyrazoline derivatives, including 5-(4-bromophenyl)-3-(5-chlorothiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, have been synthesized and their fluorescent properties assessed. These studies involved spectroscopic analysis and Density Functional Theory calculations, indicating their utility in fluorescence applications (Ibrahim et al., 2016).

Anti-Tumor Agents

Some derivatives of this compound, such as bis-pyrazolyl-thiazoles incorporating the thiophene moiety, have been synthesized and tested for anti-tumor activities. These compounds exhibited promising activities against hepatocellular carcinoma cell lines, marking their significance in cancer research (Gomha et al., 2016).

Cytotoxic Effects of Co(II) Complexes

Cobalt(II) complexes with 1H-pyrazole derivatives, including those related to this compound, have been synthesized and characterized. Their cytotoxic properties were examined on various human cell lines, contributing to the understanding of these complexes in biological contexts (Sobiesiak et al., 2010).

Synthesis and Antibacterial Activity

Derivatives of this compound, such as [1,3,4]oxadiazoles, have been synthesized and assessed for their antibacterial activity. Their effectiveness against various bacterial strains was established, highlighting their potential in antimicrobial applications (Rai et al., 2009).

Antidepressant Activity

Compounds derived from this compound, specifically phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, were synthesized and evaluated for antidepressant activities. Their efficacy was demonstrated through behavioral tests, offering insights into their potential use in mental health treatments (Mathew et al., 2014).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the biological system they interact with. For instance, some thiophene derivatives have been found to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Safety and Hazards

The safety and hazards associated with a specific thiophene derivative would depend on its exact structure. For example, a compound like 3-(5-chlorothiophen-2-yl)propanoic acid is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-5-4-6(11-10-5)7-2-3-8(9)12-7/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJDVJRMHQFPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-acetyl-5-chlorothiophene (156 mmol) and N,N-dimethylacetamide dimethyl acetal (171 mmol) in 200 mL N,N-dimethylacetamide was heated to 90° C. for 4 h and then allowed to cool to room temperature. The reaction mixture was concentrated under reduced pressure and the residue was dissolved in 200 mL absolute ethanol. Hydrazine monohydrate (234 mmol) was added and the mixture was stirred at room temperature for 24 h. The solvent was removed under vacuum. Petroleum ether was added and the precipitate formed was filtered then washed to afford 22 g (71% yield) 3-(5-chloro-2-thienyl)-5-methyl-1H-pyrazole.
Quantity
156 mmol
Type
reactant
Reaction Step One
Quantity
171 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
234 mmol
Type
reactant
Reaction Step Two

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